Benzyl (2-chloroethyl)methylcarbamate
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Overview
Description
Benzyl (2-chloroethyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a 2-chloroethyl group, and a methyl group attached to the carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-chloroethyl)methylcarbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 2-chloroethylamine and methylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
In industrial settings, the production of benzyl 2-chloroethyl(methyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-chloroethyl)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol.
Scientific Research Applications
Benzyl (2-chloroethyl)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-chloroethyl(methyl)carbamate involves the formation of a covalent bond with the target molecule. The carbamate group can react with nucleophiles such as amines, thiols, and alcohols, forming stable carbamate linkages. This reaction can protect the functional groups from unwanted reactions during subsequent synthetic steps. The benzyl group can be removed under specific conditions, allowing for the release of the protected amine.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-chloroethyl and methyl groups.
2-Chloroethyl carbamate: Similar structure but lacks the benzyl and methyl groups.
Methyl carbamate: Similar structure but lacks the benzyl and 2-chloroethyl groups.
Uniqueness
Benzyl (2-chloroethyl)methylcarbamate is unique due to the presence of both the benzyl and 2-chloroethyl groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these groups allows for versatile applications in organic synthesis, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
benzyl N-(2-chloroethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
SHHZBAVUQMNXKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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